molecular formula C35H28N2O7 B2436389 Fmoc-L-Phe-Aca-OH CAS No. 2250437-40-0

Fmoc-L-Phe-Aca-OH

Cat. No. B2436389
CAS RN: 2250437-40-0
M. Wt: 588.616
InChI Key: PNZIWAGWZKMUMC-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-Phe-Aca-OH is a chemical compound with the molecular formula C35H28N2O7 . It is used as a building block in the synthesis of peptide-7-amino-4-methylcoumarin conjugates (peptide-AMCs), which are fluorogenic substrates used to study proteases .


Synthesis Analysis

The synthesis of Fmoc-L-Phe-Aca-OH involves solid-phase peptide synthesis (SPPS) and Fmoc chemistry . The Fmoc-Phe-Aca pseudo-dipeptide building block is preferred for successful synthesis due to the low yield of Fmoc-Phe coupling on Aca . The crude peptide-7-aminocoumarin-4-acetic acid conjugates (peptide-ACAs) undergo facile decarboxylation under mild conditions to afford peptide-AMCs .


Molecular Structure Analysis

The molecular weight of Fmoc-L-Phe-Aca-OH is 588.61 g/mol . Its chemical name is 7-[N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-amido]-coumarin-4-acetic acid .


Chemical Reactions Analysis

The Fmoc group in Fmoc-L-Phe-Aca-OH is a base-labile protecting group used in organic synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of Fmoc-L-Phe-Aca-OH is the amine group of amino acids and peptides . The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The Fmoc group acts as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) . It is introduced by reacting the amine with Fmoc-Cl . The Fmoc group is then rapidly removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a key role in the biochemical pathway of peptide synthesis . . This allows for the sequential addition of amino acids to the growing peptide chain.

Pharmacokinetics

For instance, the Fmoc group’s removal is rapid, suggesting that compounds protected by the Fmoc group may be quickly metabolized in the body .

Result of Action

The Fmoc group’s action results in the protection of the amine group during peptide synthesis, allowing for the sequential addition of amino acids . This results in the formation of the desired peptide sequence. In addition, the Fmoc group’s fluorescence properties may allow for the analysis of certain UV-inactive compounds by reversed-phase HPLC .

Action Environment

The action of the Fmoc group is influenced by environmental factors such as pH and the presence of a base . For instance, the Fmoc group is rapidly removed in the presence of a base . Additionally, the Fmoc group’s fluorescence properties may be influenced by the environment, potentially limiting its use in certain analytical applications .

Safety and Hazards

While specific safety and hazard information for Fmoc-L-Phe-Aca-OH was not found in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

While specific future directions for Fmoc-L-Phe-Aca-OH were not found in the search results, peptide-based hydrogels like those formed with Fmoc-L-Phe-Aca-OH have potential for biological, biomedical, and biotechnological applications . For example, they could be used in drug delivery and diagnostic tools for imaging .

properties

IUPAC Name

2-[7-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-2-oxochromen-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H28N2O7/c38-32(39)17-22-18-33(40)44-31-19-23(14-15-24(22)31)36-34(41)30(16-21-8-2-1-3-9-21)37-35(42)43-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-15,18-19,29-30H,16-17,20H2,(H,36,41)(H,37,42)(H,38,39)/t30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZIWAGWZKMUMC-PMERELPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.